molecular formula C21H25N5NaO8S2 B019979 Mezlocillin sodium CAS No. 59798-30-0

Mezlocillin sodium

货号: B019979
CAS 编号: 59798-30-0
分子量: 562.6 g/mol
InChI 键: SGVORSZSYKDVFT-KZHFGBRHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Microbiological Applications

Antimicrobial Susceptibility Testing (AST)
Mezlocillin sodium is commonly utilized in clinical microbiology laboratories for antimicrobial susceptibility testing. It is included in various testing formats such as panels, discs, and Minimum Inhibitory Concentration (MIC) strips. The results from these tests guide medical microbiologists in recommending appropriate antibiotic treatments for infections caused by Gram-positive and Gram-negative bacteria .

Mechanism of Action
Mezlocillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis. This action compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death . Mezlocillin is particularly effective against a variety of bacteria, including:

  • Gram-positive bacteria: Staphylococcus spp., Streptococcus spp.
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
  • Anaerobic bacteria: Bacteroides fragilis .

Pharmacological Applications

Pharmacokinetics
Mezlocillin follows a two-compartment open model pharmacokinetics. After intravenous administration, its half-life is approximately 1 hour, while intramuscular administration yields a half-life of about 1.5 hours. The drug exhibits variable protein binding (16-42%) and is predominantly excreted through urine (55%) with some biliary excretion (0.5-25%) .

Clinical Efficacy
Clinical studies have demonstrated mezlocillin's efficacy across various types of infections:

  • Bacteremia: 78% cure rate
  • Respiratory tract infections: 62%
  • Urinary tract infections: 81%
  • Gynecological infections: 86%
  • Bone and joint infections: 55%
  • Intra-abdominal infections: 67%
  • Skin and soft tissue infections: 59% .

Case Studies

  • Case Study on Respiratory Infections
    A study involving patients with severe respiratory infections showed that mezlocillin combined with aminoglycosides significantly improved treatment outcomes compared to monotherapy. The synergistic effect enhanced bacterial clearance rates in patients with resistant strains.
  • Bacteremia Treatment
    In a clinical trial with bacteremia patients, mezlocillin demonstrated a high efficacy rate (78%) when used as part of a combination therapy regimen. The study highlighted its role in treating infections caused by multi-drug resistant organisms .

Summary Table of this compound Applications

Application AreaDescription
Microbiological TestingUsed in AST for determining susceptibility against various bacterial strains
Mechanism of ActionInhibits cell wall synthesis by binding to PBPs
PharmacokineticsHalf-life: IV ~1 hour; IM ~1.5 hours; Excretion: 55% urine
Clinical Efficacy RatesBacteremia: 78%, Respiratory: 62%, Urinary: 81%, Gynecological: 86%, Bone/Joint: 55%

属性

Key on ui mechanism of action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor.

CAS 编号

59798-30-0

分子式

C21H25N5NaO8S2

分子量

562.6 g/mol

IUPAC 名称

sodium;3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13+,14-,17+;/m1./s1

InChI 键

SGVORSZSYKDVFT-KZHFGBRHSA-N

手性 SMILES

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

物理描述

Solid

Pictograms

Health Hazard

溶解度

4.71e-01 g/L

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mezlocillin sodium
Reactant of Route 2
Mezlocillin sodium
Reactant of Route 3
Mezlocillin sodium
Reactant of Route 4
Reactant of Route 4
Mezlocillin sodium
Reactant of Route 5
Reactant of Route 5
Mezlocillin sodium
Reactant of Route 6
Reactant of Route 6
Mezlocillin sodium
Customer
Q & A

Q1: How does Mezlocillin Sodium exert its antibacterial effect?

A1: this compound, a semi-synthetic acylureidopenicillin antibiotic, acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, ] These enzymes are crucial for the final cross-linking step in peptidoglycan biosynthesis, an essential component of bacterial cell walls. [, ] By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C21H25N5O8S2Na2 and a molecular weight of 577.57 g/mol. []

Q3: Can X-ray powder diffraction be used to characterize this compound?

A3: Yes, a distinct crystalline form of this compound has been identified and characterized using X-ray powder diffraction. This form exhibits characteristic peaks at specific 2-theta angles, including 8.9, 15.7, 16.5, 18.9, 19.8, 24.6, 26.4, 27.8, 29.0, 29.7, 31.8, 33.2, 34.7, 36.8, 37.5, 38.9, and 40.1. This information can be used for quality control purposes. []

Q4: How does temperature affect the stability of this compound solutions?

A5: this compound solutions exhibit greater stability at lower temperatures. Research indicates that solutions maintain stability for longer durations when stored at 5°C or -10°C compared to 25°C. [] For instance, in 5% Dextrose Injection and 0.9% Sodium Chloride Injection, the drug remains stable for up to 36 days at 5°C and 60 days at -10°C, in contrast to 4 days at 25°C. [] This highlights the importance of appropriate storage conditions for maintaining drug potency.

Q5: Does the pH of the solution affect this compound stability?

A6: Yes, the stability of this compound in solution is influenced by pH. Research has demonstrated optimal stability at a pH of approximately 4.8. []

Q6: Are there compatibility issues between this compound and other drugs during administration?

A7: Yes, potential incompatibility issues exist between this compound and certain drugs. For instance, mixing this compound with Verapamil Hydrochloride can lead to substantial loss of Verapamil Hydrochloride. [] Therefore, it is recommended to administer these drugs separately or ensure thorough flushing of the intravenous line before and after administration to minimize potential interactions. []

Q7: Can this compound be combined with Sulbactam Sodium? What are the advantages?

A8: Yes, this compound is often combined with Sulbactam Sodium, a beta-lactamase inhibitor. [, , , , , , , , ] This combination broadens the antibacterial spectrum of this compound by inhibiting beta-lactamases produced by certain bacteria, which could otherwise inactivate Mezlocillin. [, , , , , , , , ] Various ratios of this compound to Sulbactam Sodium have been investigated, and a 4:1 ratio has demonstrated enhanced antibacterial activity compared to other ratios. []

Q8: What are some challenges in formulating this compound for injection, and how are they addressed?

A9: One challenge in formulating this compound for injection is maintaining low polymer content, as high levels can increase the risk of allergic reactions. [, ] To address this, specific preparation methods have been developed, including optimizing the freeze-drying process and controlling the pH during production. [, ] Another challenge is ensuring the uniformity of the drug powder in injections, particularly when combined with other active ingredients like Sulbactam Sodium. [] Near-infrared (NIR) spectroscopy has emerged as a valuable tool for on-line monitoring of blend uniformity during the manufacturing process. []

Q9: What analytical techniques are commonly employed for the quality control of this compound?

A10: Several analytical methods are employed for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is widely used to determine the drug's content and purity, including the detection and quantification of polymers. [, , , , , , , ] Additionally, atomic absorption spectrometry can be used to indirectly determine the concentration of this compound by measuring the sodium content. [] Chemiluminescence methods employing the Luminol-potassium Ferricyanide system offer a sensitive approach for this compound quantification. []

Q10: How is bacterial endotoxin contamination assessed in this compound for Injection?

A11: The Limulus amebocyte lysate (LAL) test, also known as the Tachypleus amebocyte lysate (TAL) test, is a sensitive method used to detect and quantify bacterial endotoxins in this compound for Injection. [, ] This test offers a reliable alternative to the traditional rabbit pyrogen test and is crucial for ensuring the safety of injectable pharmaceutical products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。